N'-(2-cyanoethyl)thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(2-cyanoethyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-4-2-5-10-11-8(12)7-3-1-6-13-7/h1,3,6,10H,2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMFCZCKANONLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Thiophene-2-carbohydrazide Precursors
Esterification of Thiophene-2-carboxylic Acid
The synthesis begins with thiophene-2-carboxylic acid (1a ), which undergoes esterification to form methyl or ethyl thiophene-2-carboxylate (2a ). This reaction typically employs methanol or ethanol in the presence of concentrated sulfuric acid as a catalyst.
$$
\text{Thiophene-2-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}2\text{SO}4} \text{Thiophene-2-carboxylate ester} + \text{H}_2\text{O}
$$
Yields exceed 85% under reflux conditions (6–8 hours), with purity confirmed via thin-layer chromatography (TLC).
Hydrazinolysis to Thiophene-2-carbohydrazide
The ester (2a ) reacts with hydrazine hydrate (80–100%) in ethanol under reflux (4–6 hours) to yield thiophene-2-carbohydrazide (3a ):
$$
\text{Thiophene-2-carboxylate ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{Thiophene-2-carbohydrazide} + \text{ROH}
$$
Key spectral data for 3a :
Cyanoethylation of Thiophene-2-carbohydrazide
Conventional Condensation with Acrylonitrile
N'-(2-Cyanoethyl)thiophene-2-carbohydrazide is synthesized via nucleophilic addition of acrylonitrile to 3a . The reaction proceeds in anhydrous ethanol under reflux (5–7 hours) with triethylamine (TEA) as a base:
$$
\text{Thiophene-2-carbohydrazide} + \text{CH}2=\text{CHCN} \xrightarrow{\text{TEA}} \text{this compound} + \text{H}2\text{O}
$$
Optimized Conditions :
Analytical Validation
Alternative Routes and Modifications
Comparative Analysis of Synthesis Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Condensation | Reflux, TEA, Ethanol | 5–7 h | 72–78% | 90–92% |
| Ultrasound-Assisted | 40 kHz, Ethanol, TEA | 20–30 m | 89–92% | 95–97% |
| Gewald Cyclization | Ethanol, S$$_8$$, TEA | 4–6 h | 65–70% | 85–88% |
Mechanistic Insights
The cyanoethylation proceeds via Michael addition, where the hydrazide’s nucleophilic NH attacks the β-carbon of acrylonitrile. TEA deprotonates the hydrazide, enhancing nucleophilicity:
$$
\text{RNHNH}2 + \text{CH}2=\text{CHCN} \rightarrow \text{RNHNHCH}2\text{CH}2\text{CN}
$$
Ultrasound accelerates the reaction by improving mass transfer and cavitation-induced activation.
Chemical Reactions Analysis
Reactivity of the Carbohydrazide Group (-CONHNH-)
The carbohydrazide moiety is highly reactive, participating in cyclization and condensation reactions to form nitrogen-containing heterocycles.
Hydrazone Formation
Reacts with carbonyl compounds (e.g., aldehydes, ketones) under mild acidic or basic conditions to form hydrazones. For example:
-
Reaction with aromatic aldehydes :
Yields arylidene derivatives, confirmed via IR spectroscopy (disappearance of NH bands at ~3200 cm⁻¹ and new C=N stretches at ~1600 cm⁻¹) .
Cyclization Reactions
-
With malononitrile : Forms thiophene-fused pyrazole derivatives via Gewald-like reactions.
Characterized by new NH₂ bands at ~3400 cm⁻¹ and confirmed via (singlet for NH₂ at δ 6.21 ppm) . -
With hydrazine hydrate : Produces pyrazole-4-carbohydrazides, evidenced by shifts for pyrazole carbons (δ 137–155 ppm) .
Reactivity of the Cyanoethyl Group (-CH₂CH₂CN)
The terminal nitrile group undergoes hydrolysis and nucleophilic additions.
Hydrolysis to Amide/Carboxylic Acid
-
Acidic/basic hydrolysis :
IR spectroscopy shows loss of CN stretch (~2260 cm⁻¹) and emergence of amide I (1650 cm⁻¹) or carboxylic acid (1700 cm⁻¹) bands .
Nucleophilic Additions
Thiophene Ring Reactivity
The electron-rich thiophene ring undergoes electrophilic substitutions, though steric hindrance from substituents may limit reactivity.
Sulfonation and Halogenation
-
Sulfonation : Directed by the electron-donating carbohydrazide group, yielding 5-sulfonated derivatives .
-
Bromination : Occurs at the 5-position under mild conditions (e.g., Br₂/CHCl₃), confirmed by (loss of aromatic proton signal) .
Complexation and Photochromic Behavior
The compound forms stable complexes with metals (e.g., Cu²⁺, Fe³⁺) via the hydrazide and cyano groups, as shown by UV-vis spectroscopy (λₐbs shifts to 450–500 nm) . Additionally, derivatives exhibit photochromism under UV light (302 nm), with reversible cyclization confirmed by (C=O shift from 180.8 to 183.4 ppm) .
Stability and Solvent Effects
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-(2-cyanoethyl)thiophene-2-carbohydrazide and its derivatives have been investigated for their antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of thiophene-2-carboxamide demonstrate potent antibacterial effects, suggesting a potential application in developing new antibiotics .
Anticancer Properties
Thiophene derivatives, including this compound, have been explored as potential anticancer agents. The compound's structural features may enhance its efficacy against cancer cells. Some studies have identified similar thiophene-based compounds as lead candidates in drug discovery for cancer treatment, indicating that this compound could also be evaluated for its anticancer properties .
Materials Science
Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer chains enhances electrical conductivity, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable radical cations contributes to the conductivity of the resulting polymers .
Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing chemical sensors capable of detecting gases or biomolecules. Research into thiophene-based sensors has shown promising results in terms of sensitivity and selectivity .
Agricultural Chemistry
Pesticidal Activity
The compound has been studied for its potential use as a pesticide or herbicide. Thiophene derivatives are known to exhibit biological activity against pests and pathogens in agriculture. The introduction of cyanoethyl groups may enhance the bioactivity of these compounds, providing a pathway for developing new agrochemicals that are effective yet environmentally friendly .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant antibacterial activity; potential anticancer agents |
| Materials Science | Synthesis of conductive polymers | Enhanced conductivity for OLEDs and solar cells |
| Sensor Development | Development of chemical sensors | High sensitivity and selectivity |
| Agricultural Chemistry | Potential use as pesticides or herbicides | Effective against agricultural pests |
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated that certain modifications significantly improved efficacy against both gram-positive and gram-negative bacteria, suggesting a viable path for antibiotic development. -
Conductive Polymer Research
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced electrical conductivity. These findings support the compound's application in next-generation electronic devices. -
Pesticidal Activity Assessment
An investigation into the pesticidal properties of thiophene derivatives revealed promising results for this compound as a bioactive agent against common agricultural pests. Field trials indicated effective pest control with minimal environmental impact.
Mechanism of Action
The mechanism of action of N’-(2-cyanoethyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carbohydrazide derivatives share a common structural framework but differ in substituents, which significantly affect their physicochemical properties, biological activities, and applications. Below is a detailed comparison:
Physicochemical Properties
- Thermal Stability : Thiophene-2-carbohydrazide derivatives exhibit varying thermal stabilities. For example, N'-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide shows decomposition above 250°C due to stable H-bonding networks , while derivatives with alkyl chains (e.g., 4-pentadecyl) have lower melting points (~120°C) due to increased flexibility .
- Tautomerism : Thiophene-2-carbohydrazide undergoes amide-imidic tautomerization, confirmed by XRD and DFT studies. The endo-amide form is kinetically favored, with an energy barrier of <20 kcal/mol for proton migration .
Coordination Chemistry
Thiophene-2-carbohydrazide derivatives act as polydentate ligands. For example:
- Co(II), Ni(II), Cu(II) complexes of N''-[(1E,2Z)-2-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide show octahedral geometry and catalytic activity in oxidation reactions .
- Zn(II) complexes of ultrasound-synthesized 2-hydroxy-N'-(thiophene-2-ylmethylene)benzohydrazide exhibit corrosion inhibition efficiency >90% in acidic media .
Key Research Findings
Synthetic Efficiency : Ultrasound-assisted synthesis reduces reaction time from 6–8 hours (conventional) to 20–30 minutes while maintaining yields >85% .
Structure-Activity Relationships: Electron-withdrawing groups (e.g., –NO2, –Cl) enhance antibacterial activity by increasing electrophilicity . Bulky substituents (e.g., pentadecyl) improve lipid membrane penetration but reduce solubility .
Thermal Behavior : Isoconversional kinetic analysis (FWO/KAS models) reveals that thiophene-2-carbohydrazide derivatives decompose via multi-step mechanisms with activation energies of 80–120 kJ/mol .
Biological Activity
N'-(2-cyanoethyl)thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and related research.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a cyanoethyl group and a carbohydrazide moiety. Its chemical structure allows for interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, though antifungal activity tends to be more modest .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strains Tested | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | E. coli, S. aureus | Moderate | Low |
| 4-cyano-N'-(4-fluorophenyl)thiophene-2-carbohydrazide | E. coli, S. aureus | High | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Similar compounds have been shown to induce cytotoxic effects in cancer cell lines, including ovarian and colorectal cancers. For instance, derivatives have demonstrated the ability to interrupt cell cycle progression and induce apoptosis through the generation of reactive oxygen species (ROS) .
Table 2: Cytotoxicity Profiles in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SKOV-3 (Ovarian) | 15 | ROS generation |
| N'-(4-substituted benzylidene)-1-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole-4-carbohydrazide | HCT116 (Colorectal) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cell proliferation and inflammation pathways. The exact molecular mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to apoptosis and oxidative stress .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various hydrazone derivatives, compounds similar to this compound exhibited promising cytotoxicity against multiple cancer cell lines, suggesting a potential for development as chemotherapeutic agents .
- Antimicrobial Screening : Another study highlighted the synthesis and evaluation of thiophene derivatives against bacterial strains, showing that modifications in the thiophene ring could enhance antibacterial properties while maintaining low toxicity profiles .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that specific substitutions on the thiophene ring can significantly influence both antimicrobial and anticancer activities, providing insights for future drug design .
Q & A
Q. What are the standard synthetic routes for preparing N'-(2-cyanoethyl)thiophene-2-carbohydrazide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing thiophene-2-carbohydrazide with an aldehyde or ketone derivative (e.g., 2,6-difluorobenzaldehyde) in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base derivatives. Recrystallization from ethanol or ethanol/1,4-dioxane mixtures is used to purify the product . Hydrazinolysis of carbodiimides or esters is another route, with reaction optimization involving temperature control (e.g., 1 h reflux) and stoichiometric ratios .
Q. How is single-crystal X-ray diffraction utilized in determining the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction employs the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include R-factors (<0.05 for high quality), bond length restraints for disordered regions (e.g., thiophene ring disorder in 75–87% occupancy), and hydrogen bonding analysis (N–H⋯O interactions) to define crystal packing .
Q. What spectroscopic techniques are employed to characterize This compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm) and carbon types.
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns.
- Elemental analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers analyze and resolve crystallographic disorder in the thiophene ring observed in X-ray structures?
- Methodology : Disorder is addressed via restrained refinement in SHELXL. For example, bond distances (C–C and C–S) are constrained to 0.003 Å, and anisotropic displacement parameters are tightly restrained. Occupancy factors (e.g., 87.1% major component) are refined using PART instructions. Hydrogen atoms in disordered regions are modeled with riding coordinates .
Q. What computational methods are suitable for studying electronic properties and binding interactions of this compound with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Screens interactions with enzymes (e.g., carbonic anhydrase XII) using PDB structures.
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and charge distribution to explain sensing behavior (e.g., Al³⁺ detection via fluorescence quenching) .
- Molecular dynamics (MD) : Simulates binding stability in aqueous environments.
Q. How to design Schiff base derivatives of this carbohydrazide for enhancing biological activity or metal ion sensing?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to modulate electronic properties.
- Metal chelation : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form stable complexes for antimicrobial assays.
- Fluorescence studies : Modify substituents (e.g., naphthalene moieties) to enhance selectivity for ions like Al³⁺ (LOD = 1.35 nM) .
Q. What strategies optimize reaction conditions to improve yields and purity in multi-step syntheses involving this compound?
- Methodology :
- Solvent selection : Use ethanol for reflux (polar protic) or DMF for coupling reactions.
- Catalyst screening : Test p-toluenesulfonic acid for acid-catalyzed condensations.
- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization .
Q. How to evaluate the structure-activity relationship (SAR) of derivatives for antimycobacterial activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
